![molecular formula C13H26ClN B14873433 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14873433.png)
7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butyl group and the spiro configuration contribute to the compound’s stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with tert-butylamine under acidic conditions to form the desired amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, affecting their function. The spiro configuration may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride
- tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Compared to similar compounds, 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride offers unique structural features that contribute to its stability and reactivity. The presence of the tert-butyl group and the spiro configuration makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H26ClN |
|---|---|
Molecular Weight |
231.80 g/mol |
IUPAC Name |
7-tert-butylspiro[3.5]nonan-3-amine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-12(2,3)10-4-7-13(8-5-10)9-6-11(13)14;/h10-11H,4-9,14H2,1-3H3;1H |
InChI Key |
IJCFUQMEXDHXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,6R)-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B14873358.png)
![4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B14873373.png)
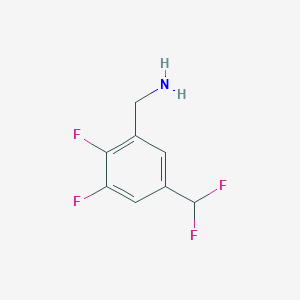
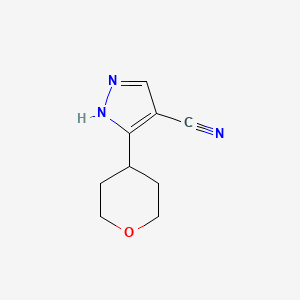

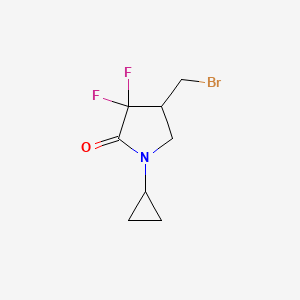
![4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14873395.png)



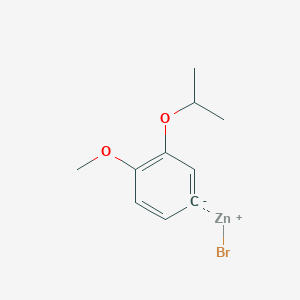
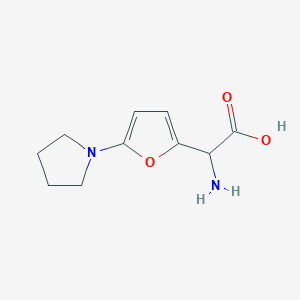
![N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B14873416.png)

